L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine
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Overview
Description
L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is a peptide composed of six amino acids: L-glutamine, L-glutamine, L-proline, L-isoleucine, L-glutamine, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glutamine, L-proline, L-isoleucine, L-glutamine, and L-glutamine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction will yield free thiol groups.
Scientific Research Applications
L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Alanyl-L-glutamine dipeptide
- N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate
Uniqueness
L-Glutaminyl-L-glutaminyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s composition allows it to interact with specific molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
192709-69-6 |
---|---|
Molecular Formula |
C29H49N9O10 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H49N9O10/c1-4-14(2)23(27(45)35-17(8-11-21(32)40)25(43)34-15(3)29(47)48)37-26(44)19-6-5-13-38(19)28(46)18(9-12-22(33)41)36-24(42)16(30)7-10-20(31)39/h14-19,23H,4-13,30H2,1-3H3,(H2,31,39)(H2,32,40)(H2,33,41)(H,34,43)(H,35,45)(H,36,42)(H,37,44)(H,47,48)/t14-,15-,16-,17-,18-,19-,23-/m0/s1 |
InChI Key |
XWNIKTWOYXZKDH-TXGIKOIXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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